(+)-Pisiferal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

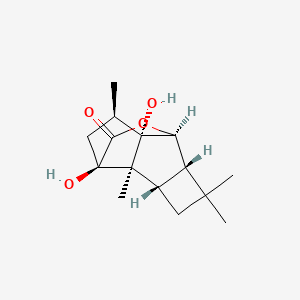

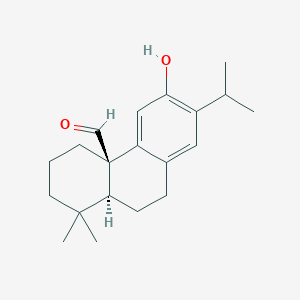

(+)-pisiferal is an abietane diterpenoid that is abieta-8,11,13-trien-20-al substituted by a hydroxy group at position 12. It has been isolated from the stem bark of Fraxinus sieboldiana. It has a role as a plant metabolite. It is an abietane diterpenoid, an aldehyde, a member of phenols and a tricyclic diterpenoid.

Scientific Research Applications

Antifungal Activity

(+)-Pisiferal and its derivatives have demonstrated significant antifungal properties. A study by Kobayashi et al. (1987) found that pisiferic acid derivatives, closely related to this compound, exhibited antifungal activity against the rice blast fungus, Pyricularia oryzae. The structural determinants for this activity were identified, suggesting potential applications in agricultural fungicides or antifungal pharmaceuticals (Kobayashi, Nishino, Tomita, & Fukushima, 1987).

Biological Effects and Potential Therapeutic Uses

Pisiferic acid, structurally similar to this compound, has been shown to have various biological effects, including antioxidant and antibiotic activities. Shibata et al. (2016) discovered that pisiferic acid inhibited angiogenesis and lymphangiogenesis, which are processes involved in diseases such as cancer and diabetic retinopathy. This suggests potential therapeutic applications of this compound in treating these diseases (Shibata, Yatagai, Tateishi, & Matsubara, 2016).

Antibacterial Properties

Kobayashi et al. (1988) investigated the antibacterial activities of pisiferic acid and its derivatives against various bacteria, including Proteus vulgaris, Staphylococcus aureus, and Bacillus subtilis. They found that specific structural components of pisiferic acid were critical for its antibacterial properties, which could be relevant for the development of new antibiotics or antibacterial agents (Kobayashi, Nishino, Fukushima, Shiobara, & Kodama, 1988).

Somatic Embryogenesis in Agricultural Breeding

Research by Almeida et al. (2020) on somatic embryogenesis in Elaeis guineensis, which includes the Pisifera variety, highlights the potential application of this compound in agricultural breeding. The study investigated the capacity for somatic embryogenesis using leaf explants from Pisifera genotypes, suggesting possible uses in cloning or genetic modification of plants (Almeida, Meira, Gomes, Balzon, Bartos, Meira, Cunha, Lopes, Mehta, & Scherwinski-Pereira, 2020).

Synthesis and Chemical Studies

Matsumoto, Endo, and Okimoto (1983) conducted a study on the synthesis of (+)-Pisiferol and this compound. This research contributes to the understanding of the chemical properties and potential synthetic routes for this compound, which can be useful for pharmaceutical and industrial applications (Matsumoto, Endo, & Okimoto, 1983).

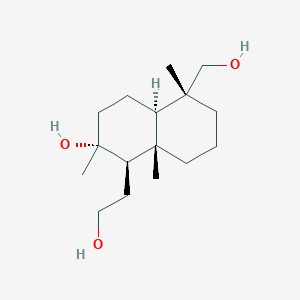

properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carbaldehyde |

InChI |

InChI=1S/C20H28O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-13,18,22H,5-9H2,1-4H3/t18-,20-/m0/s1 |

InChI Key |

YPWYNONCSGZEQQ-ICSRJNTNSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C=O)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B1253699.png)

![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)

![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)

![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)